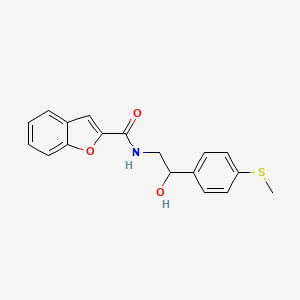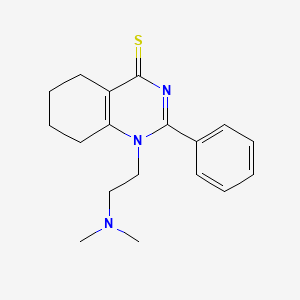![molecular formula C9H11ClFNO2S B2512547 N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411305-88-7](/img/structure/B2512547.png)
N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride, also known as CMF, is a chemical compound that has gained significant attention in the field of scientific research. CMF is a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which makes it a valuable tool in the study of various neurological disorders.
作用機序
The mechanism of action of N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting these enzymes, N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride can increase the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease and other neurological disorders.
Biochemical and physiological effects:
N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease and other neurological disorders. N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has also been shown to have anti-inflammatory and antioxidant properties, which can protect the brain from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
One of the major advantages of N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is its potency as an inhibitor of acetylcholinesterase and butyrylcholinesterase. This makes it a valuable tool in the study of various neurological disorders. However, N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has some limitations in lab experiments, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the study of N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. One potential direction is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another potential direction is the study of N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride in combination with other drugs for the treatment of neurological disorders. Additionally, the use of N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride in the study of other enzymes and pathways involved in neurological disorders could lead to new therapeutic targets for the treatment of these diseases.
Conclusion:
In conclusion, N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is a valuable tool in the study of various neurological disorders. Its potency as an inhibitor of acetylcholinesterase and butyrylcholinesterase makes it a valuable tool in the study of Alzheimer's disease, Parkinson's disease, and other neurological disorders. While there are some limitations to its use in lab experiments, the future directions for the study of N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride are promising and could lead to new therapeutic targets for the treatment of these diseases.
合成法
The synthesis of N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride involves the reaction of 4-chlorobenzyl chloride with N-methylsulfamoyl fluoride. The reaction is catalyzed by a base and occurs at room temperature. The resulting product is a white crystalline solid that can be purified by recrystallization.
科学的研究の応用
N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting these enzymes, N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride can increase the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease and other neurological disorders.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO2S/c1-12(15(11,13)14)7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENSSVIQIVUKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2512464.png)



![2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2512471.png)
![N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2512472.png)


![1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2512479.png)
![1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2512480.png)
![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2512481.png)
![N-(3-chloro-2-methylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2512482.png)

![4-methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2512487.png)